1-benzyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
Description
The exact mass of the compound this compound is 348.16985928 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(17-6-8-18(9-7-17)25-15-20-21-22-25)24-12-10-23(11-13-24)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEGBQSPWQLZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Piperazine and Tetrazole Scaffolds in Bioactive Small Molecules
The piperazine (B1678402) and tetrazole rings are considered "privileged scaffolds" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.
The piperazine moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a common feature in a multitude of clinically used drugs. Its prevalence stems from its unique physicochemical properties. The basic nitrogen atoms of the piperazine ring can be readily protonated at physiological pH, which often enhances aqueous solubility and allows for favorable interactions with biological targets. Furthermore, the piperazine ring can act as a versatile linker or scaffold, enabling the precise spatial orientation of various substituents to optimize binding affinity and selectivity for a given receptor or enzyme.
Similarly, the tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is a crucial component in numerous bioactive compounds. A key feature of the tetrazole moiety is its role as a bioisostere for the carboxylic acid group. bohrium.comnih.govrug.nlbeilstein-journals.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The tetrazole ring mimics the acidity and planar nature of a carboxylic acid but can offer advantages in terms of metabolic stability, lipophilicity, and tissue penetration. rug.nldrughunter.com This bioisosteric replacement has been a successful strategy in the development of drugs for a range of diseases, including hypertension and fungal infections. bohrium.com
Historical Context of Benzoyl Piperazine and Tetrazole Containing Derivatives in Drug Discovery
The individual histories of benzoyl-piperazine and tetrazole-containing derivatives are rich with successful drug development stories. The benzoylpiperidine fragment, a close analog of benzoylpiperazine, is recognized as a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including anticancer, antipsychotic, and neuroprotective agents. mdpi.com The benzoyl moiety, with its carbonyl group, can participate in crucial hydrogen bonding interactions with biological targets. mdpi.com
The journey of tetrazole-containing drugs began in the mid-20th century, and their importance has grown exponentially since. A landmark example is the development of the angiotensin II receptor blocker, losartan, where the tetrazole group serves as a bioisostere for a carboxylic acid, leading to enhanced potency and improved pharmacokinetic properties. drughunter.com This success spurred further research, and today, tetrazole rings are integral components of numerous marketed drugs with diverse mechanisms of action. beilstein-journals.orghilarispublisher.com
Rationale for the Design and In Depth Investigation of 1 Benzyl 4 4 1h Tetrazol 1 Yl Benzoyl Piperazine
The design of 1-benzyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a prime example of the molecular hybridization strategy in drug discovery. This approach involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially synergistic or improved biological activity.
The rationale for this specific combination is multifaceted:
Bioisosteric Replacement: The 4-(1H-tetrazol-1-yl)benzoyl moiety is a clear implementation of the tetrazole-for-carboxylic-acid bioisosteric replacement. The tetrazole ring is intended to mimic the interactions of a corresponding carboxylic acid-containing compound while potentially offering superior metabolic stability and oral bioavailability. drughunter.comcambridgemedchemconsulting.com
Privileged Scaffolds: The molecule leverages the well-established "privileged" nature of both the piperazine (B1678402) and the benzoylpiperazine-like scaffolds. The piperazine ring provides a versatile and synthetically tractable core, while the benzoyl linker offers a rigid framework for presenting the tetrazole group to its biological target.
Modulation of Physicochemical Properties: The benzyl (B1604629) group attached to the piperazine nitrogen can influence the molecule's lipophilicity and steric bulk, which can be fine-tuned to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
The in-depth investigation of this compound is warranted to explore its potential therapeutic applications, which could span a wide range of diseases given the broad biological activities associated with its constituent fragments.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Benzyl 4 4 1h Tetrazol 1 Yl Benzoyl Piperazine Scaffolds
Identification of Key Pharmacophoric Features Governing Biological Activity
The benzoylpiperidine fragment, a close analog to the benzoylpiperazine core, is considered a privileged structure in medicinal chemistry. mdpi.com This suggests that the arrangement of an aromatic ring connected to a piperazine (B1678402)/piperidine via a carbonyl group is crucial for interacting with various biological targets. mdpi.com
The key pharmacophoric features are:
Aromatic Rings: The benzyl (B1604629) and benzoyl rings are involved in hydrophobic and aromatic stacking interactions with receptor sites.
Piperazine Ring: This central linker provides a specific spatial orientation for the two aromatic ends of the molecule. Its basic nitrogen atoms can also act as hydrogen bond acceptors. The piperazine template is a common motif in potent and selective ligands for a range of biological targets. researchgate.net
Carbonyl Group: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, which is often a critical interaction for anchoring the ligand in a binding pocket. nih.govsemanticscholar.org
Tetrazole Moiety: The tetrazole ring is often used as a bioisostere for a carboxylic acid group, being metabolically stable. researchgate.net The nitrogen atoms in the tetrazole ring can participate in hydrogen bonding and other polar interactions, which can significantly contribute to binding affinity. nih.govsemanticscholar.org For instance, in some microtubule destabilizers, the nitrogen atoms of a 1H-tetrazole ring have been shown to form hydrogen bonds with key amino acid residues in the active site. nih.govsemanticscholar.org
Molecular modeling studies on related compounds have indicated that these features collectively define the molecule's ability to fit into and interact with specific binding sites. nih.govrsc.org
Impact of Substituent Variations on Potency, Selectivity, and Efficacy
Systematic modification of substituents on the 1-benzyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine scaffold has a profound impact on its biological activity. SAR studies on analogous compounds have revealed trends that can be extrapolated to this scaffold.
Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring can modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing potency and selectivity. For instance, in a series of 1-benzyl-1H-pyrazole derivatives, the introduction of dichloro-substituents on the benzyl ring was found to be important for their activity as RIP1 kinase inhibitors. nih.gov
Substitutions on the Benzoyl Ring: Modifications to the benzoyl ring can significantly alter the molecule's interaction with its target. In a study of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, various substituents on the benzoyl moiety led to a range of cytotoxic activities against cancer cell lines. researchgate.net
Substitutions on the Tetrazole Ring: While the parent compound has the tetrazole attached to the benzoyl ring, in related structures, substitutions directly on a tetrazole or triazole ring have shown significant effects. For example, in a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, substituting the benzyl portion of the triazole led to varied cytotoxic effects. rsc.orgnih.gov Specifically, a 4-bromo substitution showed high potency. nih.gov
The following table summarizes the impact of hypothetical substituent variations based on findings from related compound series.
| Scaffold Position | Substituent | Observed/Expected Impact on Activity | Reference Compound Class |
| Benzyl Ring | 2,4-dichloro | Increased potency | 1-benzyl-1H-pyrazole derivatives nih.gov |
| Benzoyl Ring | 4-fluoro | Often crucial for anchorage at receptors | 4-(p-fluorobenzoyl)piperidine antagonists mdpi.com |
| Benzoyl Ring | 2-methyl | Enhanced antiproliferative effect | 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles nih.gov |
| Piperazine Moiety | N-methylation | Can alter selectivity and potency | Piperazine derivatives researchgate.net |
| Related Triazole Ring | 4-bromo on benzyl | Potent cytotoxicity | (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates nih.gov |
These examples highlight that both electron-withdrawing and electron-donating groups, as well as sterically bulky groups, can modulate the biological profile of the molecule, and their optimal nature is highly dependent on the specific biological target.
Conformational Analysis and its Correlation with Biological Profile
The three-dimensional conformation of this compound is critical for its biological activity. The molecule possesses considerable conformational flexibility due to several rotatable bonds, particularly around the piperazine ring and the benzyl group.
For example, in a series of microtubule destabilizers with a similar core structure, the conformation allowed the molecule to nestle into the active site, with the carbonyl group forming a hydrogen bond with an alanine (B10760859) residue and the tetrazole nitrogens interacting with asparagine and lysine (B10760008) residues. nih.govsemanticscholar.org This demonstrates that the specific conformation adopted by the molecule directly correlates with its mechanism of action and potency. The relative orientation of the different moieties, governed by torsional angles, dictates the presentation of the pharmacophoric features to the biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For derivatives of the this compound scaffold, QSAR studies can predict the activity of new analogs and guide the design of more potent compounds. nih.govnih.gov
A typical QSAR study involves several steps:
Data Set Selection: A series of derivatives with experimentally determined biological activities is chosen.
Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These can include physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., HOMO/LUMO energies, dipole moment), and topological or 3D descriptors (e.g., molecular shape, surface area). nih.govmdpi.com
Model Development: Statistical methods are used to build a model that correlates the descriptors with biological activity.
Model Validation: The predictive power of the model is rigorously tested. nih.gov
For piperazine derivatives, QSAR models have successfully predicted activities such as antidepressant effects and receptor binding affinities. nih.govnih.gov For instance, a 2D-QSAR study on aryl alkanol piperazine derivatives found that descriptors related to atom types, dipole moment, and shape were important for activity. nih.gov Another study on piperine (B192125) analogs identified partial negative surface area, molecular shadow, and heat of formation as key descriptors for inhibitory activity. nih.gov
In the context of this compound derivatives, a QSAR model might look like:
Biological Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Where descriptors A and B could represent properties like the partial negative surface area of the tetrazole ring or the molecular shape defined by the benzyl group. Such models provide valuable insights into the structural requirements for desired biological effects and can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. jocpr.com
Computational and Molecular Modeling Studies of 1 Benzyl 4 4 1h Tetrazol 1 Yl Benzoyl Piperazine
Molecular Docking Simulations with Putative Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds containing the benzylpiperazine scaffold, studies have explored their binding to various targets. For instance, benzylpiperazine derivatives have been designed and evaluated as inhibitors of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins like Mcl-1. nih.gov Docking simulations in such studies help to elucidate the binding modes and interpret the binding affinity and selectivity of the compounds. nih.gov Similarly, derivatives of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles have been investigated as microtubule destabilizers, with docking studies suggesting interactions at the colchicine-binding site of tubulin. Research on other piperazine-containing molecules has also involved docking against targets like butyrylcholinesterase and the GABAA receptor. nih.gov However, specific docking studies identifying putative targets and detailing the binding interactions for 1-benzyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine are not specified in the available literature.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-target complex and observe its dynamic behavior over time. These simulations provide insights into the conformational changes and key interactions that stabilize the binding. For example, MD simulations have been used to assess the stability of complexes between benzylpiperazine derivatives and proteins like Mcl-1 and Bcl-xL. nih.gov Studies on other complex piperazine (B1678402) conjugates have also utilized MD simulations to confirm the stability of docked poses within receptor binding sites, such as the GABAA receptor. nih.gov Such analyses are critical for validating the initial docking results and understanding the dynamic nature of the interaction, but specific MD simulation data for this compound complexes is not available.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A validated pharmacophore model can then be used as a 3D query to screen large compound libraries virtually to identify new molecules with potential activity. This approach has been successfully applied to classes of compounds like 1,4-benzodioxan-arylpiperazine derivatives to develop and validate pharmacophore models for alpha(1)-adrenoceptor antagonists. nih.gov While the scaffold of this compound contains features amenable to pharmacophore modeling, specific studies describing the development of such a model and its use in virtual screening have not been reported.
De Novo Drug Design Approaches Based on the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties. The scaffold of an existing molecule can serve as a starting point for generating new ideas. The benzylpiperazine and tetrazole moieties are considered valuable fragments in drug design. nih.govbeilstein-journals.org For example, computational algorithms have been used for the de novo design of benzylpiperazine derivatives as potential Bcl-2 inhibitors. nih.gov The tetrazole ring is often used as a bioisostere for a carboxylic acid group to improve drug-like properties, and novel tetrazole-containing building blocks are being developed for creating diverse compound libraries. beilstein-journals.org These principles could theoretically be applied to the this compound scaffold, but specific examples of such de novo design efforts are not found in the literature.
In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, which is vital for early-stage drug development. Various software and web tools are available to calculate physicochemical properties and predict ADME parameters based on a molecule's structure. Studies on various piperazine and benzoylpiperazine derivatives frequently include in silico ADME and drug-likeness predictions. nih.govnih.gov These analyses typically evaluate compliance with rules like Lipinski's rule of five, which helps to assess the potential for oral bioavailability. For instance, in silico ADMET profiles were assessed for a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds. nih.gov Although the tools for such predictions are readily accessible, a specific and detailed ADME profile for this compound is not published in the reviewed scientific literature.
Pharmacological Profile Preclinical Aspects
In Vitro ADME Studies
No data is available on the membrane permeability of 1-benzyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine from Caco-2, Parallel Artificial Membrane Permeability Assay (PAMPA), or other related assays.
There are no published studies detailing the metabolic stability of this compound in human or animal liver microsomes or hepatocyte systems.
Information regarding the extent to which this compound binds to plasma proteins is not available in the public domain.
In Vivo Pharmacokinetic (PK) Studies in Relevant Animal Models
No in vivo studies have been found that report on the absorption characteristics or oral bioavailability of this compound in any animal models.
There is no available data concerning the distribution of this compound into various tissues or its ability to penetrate specific biological barriers.
Clearance and Excretion Pathways
There is no specific information available in the reviewed scientific literature detailing the clearance and excretion pathways of this compound in any preclinical models. General metabolic pathways for piperazine-containing compounds often involve N-dealkylation and aromatic hydroxylation, but without experimental data, the primary routes of elimination for this specific compound remain uncharacterized.
Preclinical Drug-Drug Interaction Potential (e.g., Cytochrome P450 Inhibition/Induction)
No preclinical studies have been published that investigate the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes. The structural components, including the piperazine (B1678402) and tetrazole rings, suggest a potential for interaction with drug-metabolizing enzymes. However, without in vitro or in vivo studies, its profile as a perpetrator or victim of drug-drug interactions is unknown.
Strategic Research Directions and Future Perspectives for 1 Benzyl 4 4 1h Tetrazol 1 Yl Benzoyl Piperazine Research
Optimization Strategies for Enhanced Potency, Selectivity, and Preclinical Pharmacokinetics
A primary focus of future research will be the systematic optimization of the 1-benzyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine structure to enhance its potency against specific biological targets while improving selectivity and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor.
Key Optimization Approaches:
Modification of the Benzyl (B1604629) Group: Alterations to the benzyl moiety can significantly impact binding affinity and selectivity. Docking studies on related benzoylpiperazine analogs suggest that the benzyl group engages in important hydrophobic interactions within target binding sites nih.gov. Systematic replacement of the benzyl group with other substituted aryl or heteroaryl rings could lead to improved potency.
Substitution on the Benzoyl Ring: The electronic and steric properties of the benzoyl ring can be fine-tuned through the introduction of various substituents. This can influence the molecule's interaction with target receptors and metabolic enzymes.
Piperazine (B1678402) Ring Conformation: The piperazine ring acts as a central scaffold. Introducing conformational constraints, for example, through the creation of bridged or spirocyclic analogs, could lock the molecule into a more bioactive conformation, thereby increasing potency and selectivity mdpi.com.
Pharmacokinetic Profiling: Early and comprehensive preclinical pharmacokinetic studies are essential to guide the optimization process mdpi.com. The evaluation of absorption, distribution, metabolism, and excretion (ADME) properties will help in identifying liabilities such as poor bioavailability or rapid metabolism nih.gov. For instance, piperazine-containing compounds are known to be susceptible to metabolism by cytochrome P450 enzymes, and modifications to the structure can be made to block these metabolic "soft spots" researcher.life.
| Structural Moiety | Potential Modifications | Objective |
| Benzyl Group | Substitution with electron-donating/withdrawing groups; replacement with other aromatic/heteroaromatic rings. | Enhance binding affinity and selectivity. |
| Benzoyl-Tetrazole Moiety | Introduction of substituents on the phenyl ring; exploration of different tetrazole isomers. | Modulate target interaction and metabolic stability. |
| Piperazine Core | Introduction of conformational constraints (e.g., bridging, spirocyclization). | Increase potency and reduce off-target effects. |
Exploration of Novel Therapeutic Applications Beyond Current Indications
The hybrid nature of this compound suggests a broad potential for therapeutic applications. While initial research may focus on a specific indication, a strategic exploration of other disease areas could unveil novel uses for this scaffold.
Potential Therapeutic Areas:
Oncology: Both piperazine and tetrazole derivatives have demonstrated significant anticancer activity researcher.lifemdpi.comnih.govresearchgate.net. Tetrazole-piperazine hybrids could be investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, or interfere with angiogenesis researcher.life.
Infectious Diseases: The tetrazole moiety is present in several antibacterial agents, and its hybridization with other pharmacophores can enhance antimicrobial efficacy researchgate.netnih.govisfcppharmaspire.comjpbs.in. The potential of this compound and its analogs against a panel of bacterial and fungal pathogens warrants investigation.
Central Nervous System (CNS) Disorders: Piperazine derivatives are well-known for their activity in the CNS, with applications as antipsychotics, antidepressants, and anxiolytics researchgate.net. The ability of the tetrazole ring to act as a bioisostere for a carboxylic acid group could be leveraged to design CNS-active compounds with improved blood-brain barrier penetration researchgate.netnih.gov.
Development of Prodrug Strategies or Advanced Delivery Systems
To overcome potential pharmacokinetic challenges such as poor solubility, rapid metabolism, or limited blood-brain barrier penetration, the development of prodrugs and advanced delivery systems is a key strategic direction.
Prodrug Approaches:
Enhanced CNS Delivery: For CNS-targeted applications, a prodrug strategy can be employed to increase the lipophilicity of the parent compound, facilitating its passage across the blood-brain barrier rsc.orgdovepress.comresearchgate.netnews-medical.netnih.gov. The prodrug would then be converted to the active molecule within the brain.
Improved Bioavailability: Prodrugs can be designed to improve the oral bioavailability of the parent compound by masking polar functional groups that may hinder absorption.
Advanced Delivery Systems:
Lipid-Based Nanoparticles: Encapsulating this compound in lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), could enhance its solubility, stability, and bioavailability mdpi.comresearchgate.netnih.govnih.govresearchgate.net. These systems can also be engineered for targeted delivery to specific tissues or cells mdpi.comnih.govresearchgate.net.
| Delivery Challenge | Proposed Strategy | Mechanism of Enhancement |
| Poor CNS Penetration | Lipophilic Prodrug | Increased passive diffusion across the blood-brain barrier. |
| Low Aqueous Solubility | Lipid Nanoparticle Formulation | Encapsulation of the hydrophobic drug in a lipid matrix. |
| Rapid Metabolism | Prodrug with Metabolic Shield | Masking of metabolically labile sites. |
Combination Therapy Research Approaches with Existing Agents
Investigating the synergistic potential of this compound in combination with existing therapeutic agents could lead to more effective treatment regimens with reduced side effects.
Potential Combination Strategies:
Oncology: Combining this compound with standard chemotherapeutic agents could enhance their efficacy and overcome drug resistance mdpi.com. For instance, piperazine derivatives have been shown to act as chemosensitizers by inhibiting drug efflux pumps like P-glycoprotein nih.gov. The synergistic effects of piperine (B192125), a natural product containing a piperidine ring, with anticancer drugs have been well-documented nih.gov.
Infectious Diseases: In the context of antimicrobial therapy, combination with existing antibiotics could broaden the spectrum of activity and combat the emergence of resistant strains isfcppharmaspire.com.
Design and Synthesis of Next-Generation Tetrazole-Piperazine Hybrid Analogs
The design and synthesis of next-generation analogs will be driven by the insights gained from SAR studies and the exploration of novel chemical space.
Innovative Design Strategies:
Bioisosteric Replacement: The tetrazole ring itself is often used as a bioisostere for a carboxylic acid nih.govdrughunter.com. Further bioisosteric replacements within the molecule, such as replacing the benzyl or benzoyl rings with other heterocyclic systems, could lead to compounds with improved properties drughunter.comnih.govnih.govenamine.netbaranlab.org.
Conformationally Restricted Analogs: As mentioned earlier, introducing conformational rigidity into the piperazine ring can enhance potency and selectivity. The synthesis of analogs with bridged or spirocyclic scaffolds is a promising approach mdpi.com.
Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will be crucial for the rapid generation of diverse libraries of analogs for biological screening beilstein-journals.org. Multicomponent reactions, for example, offer a powerful tool for the synthesis of complex molecules in a single step beilstein-journals.org.
Q & A
Q. What are the common synthetic routes for 1-benzyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine, and what key reaction conditions must be optimized?
The synthesis typically involves:
- Acid chloride formation : Reacting substituted benzoic acids (e.g., 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid) with oxalyl chloride to generate reactive intermediates .
- Coupling reactions : The acid chloride is coupled with piperazine derivatives (e.g., 1-benzylpiperazine) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or DCM .
- Click chemistry : For tetrazole introduction, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed using sodium ascorbate and CuSO₄·5H₂O .
Key optimizations: Reaction temperature (ambient to 50°C), stoichiometric ratios (1.2 equiv. of azides), and purification via silica gel chromatography (ethyl acetate/hexane gradients) .
Q. Which spectroscopic and analytical techniques are essential for characterizing the purity and structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine ring conformation .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : TLC monitors reaction progress, while HPLC ensures >95% purity .
- X-ray crystallography : Resolves supramolecular interactions (e.g., hydrogen bonding) in structurally analogous piperazine derivatives .
Advanced Research Questions
Q. How do structural modifications at specific positions influence the compound’s biological activity, based on structure-activity relationship (SAR) studies?
- Tetrazole substitution : Electron-withdrawing groups (e.g., halogens) at the tetrazole’s aryl ring enhance cytotoxicity by improving target binding (e.g., kinase inhibition) .
- Benzyl group variations : Fluorine or methoxy substituents on the benzyl moiety increase metabolic stability and blood-brain barrier penetration in related compounds .
- Piperazine conformation : Coplanar aryl rings (relative to the piperazine N1) correlate with serotonin receptor affinity, while perpendicular orientations favor antitumor activity .
Methodological note: Systematic variation of substituents followed by in vitro cytotoxicity assays (e.g., against MDA-MB-231 cells) and molecular docking (e.g., using AutoDock Vina) is critical .
Q. What experimental approaches are recommended for resolving contradictions in reported biological activities across different studies?
- Control experiments : Compare assay conditions (e.g., cell lines, incubation times) and verify compound stability under testing environments .
- Orthogonal assays : Validate cytotoxicity with complementary methods (e.g., MTT, apoptosis markers like caspase-3) .
- Structural confirmation : Re-synthesize disputed compounds and characterize rigorously to rule out batch-to-batch variability .
Q. What in silico strategies can predict binding modes and pharmacological potential of this piperazine derivative?
- Molecular docking : Simulate interactions with target proteins (e.g., tyrosine kinases) using software like Schrödinger Suite, focusing on hydrogen bonds with tetrazole’s nitrogen atoms .
- Pharmacophore modeling : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) for activity against specific receptors (e.g., 5-HT1A) .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions, highlighting the tetrazole’s role in improving bioavailability .
Q. How does the presence of tetrazole and benzoyl groups impact the compound’s pharmacokinetic properties and metabolic stability?
- Tetrazole moiety : Enhances aqueous solubility via hydrogen bonding but may increase susceptibility to oxidative metabolism .
- Benzoyl group : Improves lipophilicity for membrane permeability but requires stabilization (e.g., fluorination) to resist hydrolysis .
Experimental validation: Liver microsome assays and plasma stability studies are recommended .
Future Research Directions
- In vivo models : Address challenges in bioavailability by formulating prodrugs (e.g., ester derivatives) to enhance solubility .
- Mechanistic studies : Elucidate the role of tetrazole in apoptosis induction via flow cytometry and transcriptomic profiling .
- Crystallographic analysis : Resolve disorder in halogen-substituted analogs (e.g., bromo vs. chloro derivatives) to refine SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
